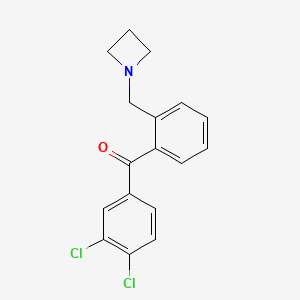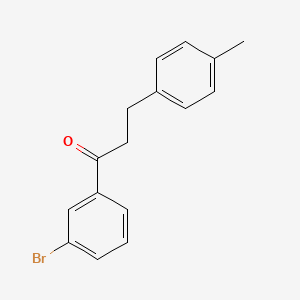![molecular formula C10H6Cl2N2O2 B1293016 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride CAS No. 1119450-88-2](/img/structure/B1293016.png)
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride is a chemical compound with the molecular formula C10H6Cl2N2O2 and a molecular weight of 257.08 g/mol . This compound is characterized by the presence of a chloromethyl group attached to an oxadiazole ring, which is further connected to a benzoyl chloride moiety. It is primarily used in research settings and has applications in various fields such as chemistry, biology, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride typically involves the reaction of 4-(chloromethyl)benzoyl chloride with appropriate reagents to introduce the oxadiazole ring. One common method involves the cyclization of a precursor compound containing the necessary functional groups under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates and the final cyclization to form the oxadiazole ring .
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are benzoic acid and hydrochloric acid.
Applications De Recherche Scientifique
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . The oxadiazole ring may also contribute to the compound’s activity by interacting with specific receptors or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)benzoyl chloride: This compound shares the chloromethyl and benzoyl chloride moieties but lacks the oxadiazole ring.
1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring but with different substituents.
Uniqueness
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride is unique due to the combination of the chloromethyl group, oxadiazole ring, and benzoyl chloride moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-8-13-10(14-16-8)7-3-1-6(2-4-7)9(12)15/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJELKBITKMTWRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3-bromophenyl)methanone](/img/structure/B1292943.png)
![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)







